molecular formula C20H16N4O3S B2605780 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL CAS No. 948181-56-4

2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL

Cat. No.: B2605780
CAS No.: 948181-56-4
M. Wt: 392.43
InChI Key: WRJCWDFTMPUCJC-UHFFFAOYSA-N
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Description

2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a phenyl group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with a pyrimidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL apart is its unique combination of the oxadiazole and pyrimidine rings, which confer specific chemical properties and potential biological activities not found in other similar compounds.

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-16-10-6-5-9-14(16)19-23-18(27-24-19)12-28-20-21-15(11-17(25)22-20)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCWDFTMPUCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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